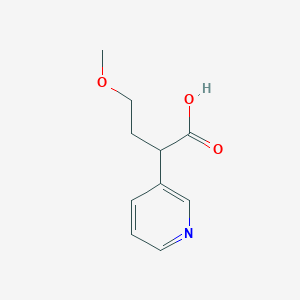

4-Methoxy-2-(pyridin-3-yl)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-2-pyridin-3-ylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-6-4-9(10(12)13)8-3-2-5-11-7-8/h2-3,5,7,9H,4,6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPICIOUOYYYHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(C1=CN=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670239 |

Source

|

| Record name | 4-Methoxy-2-(pyridin-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-06-5 |

Source

|

| Record name | α-(2-Methoxyethyl)-3-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2-(pyridin-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-2-(pyridin-3-yl)butanoic acid

Introduction

In the landscape of modern drug discovery and medicinal chemistry, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but a cornerstone of successful lead optimization and candidate selection. These properties govern a compound's behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety profile. This guide provides an in-depth technical examination of 4-Methoxy-2-(pyridin-3-yl)butanoic acid (CAS No. 885277-06-5), a molecule of interest for its potential as a versatile synthetic intermediate in pharmaceutical development.

Our approach moves beyond a simple recitation of data. We will delve into the causality behind the experimental determination of key physicochemical parameters, presenting not just protocols but the strategic rationale that underpins them. This document is designed for researchers, scientists, and drug development professionals, offering both a comprehensive data summary and a practical guide to the robust, self-validating methodologies required for accurate characterization.

Core Physicochemical Profile

The interplay between a molecule's structure and its physical properties is a critical narrative in its journey from a laboratory curiosity to a potential therapeutic agent. Below, we dissect the key properties of this compound.

Structure and Molecular Identifiers

-

IUPAC Name: this compound

-

CAS Number: 885277-06-5

-

Molecular Formula: C₁₀H₁₃NO₃

-

Molecular Weight: 195.22 g/mol

The structure features a carboxylic acid group, a basic pyridine ring, and a methoxy ether. This combination of acidic, basic, and neutral functionalities predicts a complex physicochemical profile, particularly in relation to pH.

Data Summary Table

| Physicochemical Property | Value (Predicted/Experimental) | Significance in Drug Development |

| Molecular Weight | 195.22 g/mol | Conforms to Lipinski's Rule of Five (<500), favoring good absorption and diffusion. |

| pKa (Acidic) | ~4.5 (Predicted) | Influences charge state and solubility in the stomach (low pH) and intestines (higher pH). |

| pKa (Basic) | ~5.0 (Predicted) | The pyridine nitrogen's basicity affects ionization, solubility, and potential for salt formation. |

| logP | ~1.2 (Predicted) | Indicates a balanced lipophilicity, suggesting potential for good membrane permeability without excessive sequestration in fatty tissues. |

| logD at pH 7.4 | ~0.5 (Predicted) | Reflects effective lipophilicity at physiological pH, a critical predictor of in vivo absorption. |

| Aqueous Solubility | pH-dependent | Crucial for dissolution and bioavailability; low solubility can be a major hurdle in formulation and in vivo studies. |

| Melting Point | Not available | An indicator of crystal lattice energy and purity; can influence thermodynamic solubility. |

| H-Bond Donors | 1 (from COOH) | Within Lipinski's guidelines (<5), important for solubility and receptor binding. |

| H-Bond Acceptors | 4 (N in pyridine, 3 O atoms) | Within Lipinski's guidelines (<10), contributing to aqueous solubility. |

Note: Experimental data for this specific compound is not widely published. The values for pKa, logP, and logD are estimations based on its chemical structure and are provided for illustrative purposes. The following sections detail the robust experimental methods for their definitive determination.

Key Physicochemical Parameters: Theory and Experimental Determination

Acidity and Basicity (pKa)

Scientific Rationale: The pKa is the pH at which a functional group is 50% ionized. For this compound, two key pKa values exist: one for the acidic carboxylic acid group and one for the basic pyridine nitrogen. These values are paramount as the ionization state of a drug dramatically affects its solubility, permeability across biological membranes, and binding to its target. An ionized molecule is typically more water-soluble but less able to cross lipid membranes via passive diffusion.

Experimental Protocol: Potentiometric Titration

Potentiometric titration remains a gold-standard, high-precision method for pKa determination due to its simplicity and accuracy.

Methodology:

-

Preparation: Accurately weigh ~1-2 mg of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure complete dissolution.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a micro-burette.

-

Acidic pKa Determination: Titrate the solution with a standardized strong base (e.g., 0.1 M KOH). Record the pH after each incremental addition of the titrant.

-

Basic pKa Determination: In a separate experiment, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP and logD)

Scientific Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME properties.

-

logP (Partition Coefficient): Measures the distribution of the neutral form of a compound between an immiscible organic solvent (typically n-octanol) and water. It is a fundamental indicator of a molecule's ability to cross cell membranes.

-

logD (Distribution Coefficient): Measures the distribution of all forms of a compound (neutral and ionized) at a specific pH. For ionizable compounds like ours, logD at physiological pH (7.4) is a more biologically relevant predictor of in vivo behavior than logP.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for logP and logD determination due to its direct measurement of partitioning.

Methodology:

-

Phase Preparation: Prepare a biphasic system by pre-saturating n-octanol with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for logD) and vice-versa. This prevents volume changes during the experiment.

-

Sample Addition: Add a known amount of the compound to a vial containing a precise volume of the pre-saturated n-octanol and aqueous buffer. The starting concentration should be below the compound's solubility limit in either phase.

-

Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 2-4 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach partitioning equilibrium.

-

Phase Separation: Centrifuge the vial at low speed to ensure a clean separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculation:

-

logP/logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

-

Caption: Workflow for logD determination by the shake-flask method.

Aqueous Solubility

Scientific Rationale: A drug must be in solution to be absorbed. Poor aqueous solubility is a leading cause of failure for drug candidates. It is crucial to distinguish between two types of solubility measurements commonly performed in drug discovery.

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a high-concentration organic stock (e.g., DMSO), precipitates out of an aqueous buffer. It is a high-throughput method that mimics conditions in many in vitro biological assays and is useful for early-stage screening.

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable solid form of the compound in a buffer. This is a more time-consuming but crucial measurement for lead optimization and pre-formulation studies, as it defines the maximum concentration achievable in a saturated solution.

Experimental Protocol: Shake-Flask Solubility Assay

Methodology (Thermodynamic):

-

Preparation: Add an excess amount of the solid compound (ensuring undissolved solid remains) to a vial containing the aqueous buffer of interest (e.g., PBS, pH 7.4).

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure the system reaches equilibrium.

-

Separation: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.

-

Quantification: Analyze the clear filtrate using a calibrated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound. This concentration is the thermodynamic solubility.

Methodology (Kinetic):

-

Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Precipitation: Add a small volume of the DMSO stock to the aqueous buffer and mix.

-

Incubation: Incubate the solution for a shorter period (e.g., 2 hours) with agitation.

-

Analysis: Measure the concentration of the dissolved compound in the supernatant after filtration or centrifugation, often using a high-throughput method like nephelometry (light scattering) or UV plate reading.

Caption: Workflows for thermodynamic and kinetic solubility assays.

Melting Point (Tm)

Scientific Rationale: The melting point is the temperature at which a solid transitions to a liquid. It is a fundamental indicator of a compound's purity and the strength of its crystal lattice. A high melting point often correlates with strong intermolecular forces and low solubility, a concept described by the General Solubility Equation. Differential Scanning Calorimetry (DSC) is the modern, definitive technique for this measurement.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The melting process is an endothermic event, appearing as a distinct peak on the DSC thermogram.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the solid compound (typically 1-5 mg) into a DSC pan (e.g., aluminum).

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the cell at a controlled linear rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis: The melting point (Tm) is typically determined as the onset temperature or the peak temperature of the endothermic melting event on the thermogram. The area under the peak corresponds to the heat of fusion.

Caption: Workflow for melting point determination using DSC.

Conclusion

The physicochemical profile of this compound—characterized by its moderate molecular weight, balanced lipophilicity, and pH-dependent ionization—positions it as a compound with "drug-like" potential. Its dual pKa values suggest that its solubility and permeability will be highly sensitive to the pH environment of the gastrointestinal tract, a critical consideration for oral drug development. The experimental protocols detailed in this guide provide a robust framework for obtaining the high-quality, reproducible data necessary to validate these predictions and confidently advance drug discovery programs. By integrating these fundamental characterization assays early and consistently, research teams can make more informed decisions, mitigate risks, and ultimately accelerate the path toward identifying viable clinical candidates.

References

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

-

Bergström, C. A., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 7(2), 67-87. [Link]

-

Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]

-

Gluck, S. J., & Cleveland, J. A., Jr. (1994). Investigation of experimental approaches to the determination of pKa values by capillary electrophoresis. Journal of Chromatography A, 680(1), 49–56. [Link]

-

Höhne, G. W., Hemminger, W. F., & Flammersheim, H. J. (2003). Differential Scanning Calorimetry. Springer Science & Business Media. [Link]

-

Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]

-

Takács-Novák, K., Box, K. J., & Avdeef, A. (1997). Potentiometric and spectrophotometric determination of pKa values of water-insoluble compounds in organic solvent-water mixtures. International Journal of Pharmaceutics, 151(2), 235-248. [Link]

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

-

Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved January 19, 2026, from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved January 19, 2026, from [Link]

An In-depth Technical Guide to the Safe Handling of 4-Methoxy-2-(pyridin-3-yl)butanoic acid (CAS 885277-06-5)

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a certified Safety Data Sheet (SDS). An official SDS from the manufacturer must be consulted prior to any handling or use of this chemical.

Section 1: Compound Identification and Physicochemical Profile

4-Methoxy-2-(pyridin-3-yl)butanoic acid is a heterocyclic building block often used in the synthesis of more complex molecules in pharmaceutical and materials science research.[1] Its structure incorporates a pyridine ring, a flexible butanoic acid chain, and a methoxy ether group. Understanding these constituent parts is foundational to predicting its chemical behavior and safety profile.

The presence of both a basic pyridine nitrogen atom and an acidic carboxylic acid group makes the molecule amphoteric. However, for laboratory safety considerations, it should be handled with the precautions appropriate for a potentially irritating and harmful organic acid powder.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 885277-06-5 | [2][3] |

| Molecular Formula | C₁₀H₁₃NO₃ | [3] |

| Molecular Weight | 195.22 g/mol | [3] |

| Synonyms | 4-Methoxy-2-pyridin-3-yl-butyric acid | [2] |

| Appearance | Typically supplied as a yellowish or beige powder/solid. | [2][4] |

| SMILES | O=C(O)C(C1=CC=CN=C1)CCOC | [3] |

| Storage | Recommended: Sealed in a dry environment at 2-8°C. |[3] |

Section 2: Predicted Hazard Profile and Toxicological Assessment

A certified toxicological study for this compound is not publicly available. Therefore, a predicted hazard profile has been constructed based on structure-activity relationships (SAR) by analyzing its core functional groups: the pyridine ring and the butanoic acid chain.

-

Pyridine Moiety: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin.[5] They can cause skin and serious eye irritation.[6] Pyridine itself is classified as a material causing immediate and serious toxic effects.[7]

-

Butanoic Acid Moiety: Short-chain carboxylic acids, like butyric acid, can be corrosive to skin and eyes, capable of causing burns.[8][9][10] While the larger structure of the target molecule may mitigate the acute corrosivity compared to pure butyric acid, the potential for irritation remains significant.

-

Structural Analog Analysis: The compound 2-(4-Methoxyphenyl)butanoic acid is a close structural analog. Its documented GHS classifications indicate it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[11]

Table 2: Predicted GHS Classification

| Hazard Class | Category | Hazard Statement | Basis of Prediction |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Supplier Data & Analog Analysis[3][11] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Analog Analysis & Pyridine/Butyric Acid Moieties[6][11] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Analog Analysis & Pyridine/Butyric Acid Moieties[5][11] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Analog Analysis[11] |

Section 3: Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is paramount. The primary risks from this solid compound are inhalation of airborne powder and direct contact with skin and eyes. Therefore, a multi-layered approach to protection is required.

Engineering Controls:

-

Chemical Fume Hood: All weighing, transferring, and dissolution of the solid compound must be performed inside a properly functioning and certified chemical fume hood.[12] This is the most critical engineering control to prevent inhalation of fine particulates.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are mandatory.[13] Standard safety glasses do not provide a sufficient seal to protect from fine powders.

-

Hand Protection: Nitrile gloves are recommended as they provide good resistance to pyridine and many organic solvents.[13] Always check the manufacturer's glove compatibility data. Gloves should be inspected before use and changed immediately if contaminated.

-

Body Protection: A fully buttoned laboratory coat must be worn to prevent skin contact.[13]

-

Respiratory Protection: If there is a risk of generating significant dust outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator with a particulate filter (or a Type K filter for ammonia/organic derivatives) should be used.[14]

Section 4: Standard Operating Procedures for Safe Handling & Storage

Adherence to a strict, validated protocol is essential for minimizing risk. The following workflow outlines the key steps for safely handling this compound from receipt to use.

Experimental Workflow: Safe Handling Protocol

Caption: Safe handling workflow for this compound.

Storage & Incompatibility

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[3][15]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids (especially nitric acid), and strong bases.[15] The compound itself has acidic and basic sites, but contact with strong external reagents could lead to vigorous or exothermic reactions.

Disposal Procedures

-

Waste Collection: All waste containing this compound (pure solid, solutions, contaminated materials) must be collected in a designated, properly labeled hazardous waste container.[16] Do not mix with other waste streams unless compatibility is confirmed.

-

Regulatory Compliance: Dispose of waste in accordance with all local, state, and federal environmental regulations.[5]

Section 5: Emergency and First-Aid Procedures

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing.[8] Immediately wash the affected skin area with plenty of soap and water.[6] Seek medical attention if irritation develops or persists.

-

Inhalation: Move the person to fresh air.[4] If breathing has stopped, begin rescue breathing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[16] Call a poison control center or seek immediate medical attention.

Spill Response Protocol

The appropriate response depends on the size and location of the spill. The following decision tree provides a logical framework for action.

Caption: Decision tree for responding to a chemical spill.

Section 6: References

-

Carl ROTH GmbH + Co. KG. Safety Data Sheet: Butyric acid.

-

PubChem (National Center for Biotechnology Information). 2-(4-Methoxyphenyl)butanoic acid.

-

Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.

-

USA Chemical Suppliers. This compound suppliers USA.

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Butyric Acid.

-

Sigma-Aldrich. Safety Data Sheet: Pyridine-2-carboxylic acid.

-

ECHA. Compound Butyric acid C4H8O2 Factsheet.

-

Post Apple Scientific. Handling Pyridine: Best Practices and Precautions.

-

Australian Government Department of Health. Butanoic acid: Human health tier II assessment.

-

University of Washington. Pyridine Safety Information.

-

Fisher Scientific. Safety Data Sheet: 4-(4-Methoxyphenyl)butyric acid.

-

Fisher Scientific. Safety Data Sheet: Imidazo[1,2-a]pyridine-3-carboxylic acid.

-

Actylis Lab Solutions. Pyridine MSDS.

-

Sigma-Aldrich. Safety Data Sheet.

-

Australian Government Department of Health. Pyridine, alkyl derivatives: Human health tier II assessment.

-

Carl ROTH GmbH + Co. KG. Safety Data Sheet: Pyridine.

-

Jubilant Ingrevia Limited. Pyridine 1 degree Safety Data Sheet.

-

Fisher Scientific. Safety Data Sheet: Pyridine.

-

Cheméo. Chemical Properties of Butanoic acid, 4-methoxy-, methyl ester (CAS 29006-01-7).

-

Chem-Impex. 4-(4-Formyl-3-methoxyphenoxy)-butyric acid.

-

Wikipedia. Butyric acid.

-

BLDpharm. 885277-06-5|this compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound suppliers USA [americanchemicalsuppliers.com]

- 3. 885277-06-5|this compound|BLD Pharm [bldpharm.com]

- 4. fishersci.com [fishersci.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. carlroth.com [carlroth.com]

- 7. actylislab.com [actylislab.com]

- 8. nj.gov [nj.gov]

- 9. ec.europa.eu [ec.europa.eu]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. 2-(4-Methoxyphenyl)butanoic acid | C11H14O3 | CID 34657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 14. fishersci.com [fishersci.com]

- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 16. sigmaaldrich.com [sigmaaldrich.com]

mechanism of action for pyridinyl butanoic acid compounds

An In-depth Technical Guide on the Core Mechanism of Action for Pyridinyl Butanoic Acid Compounds and Their Analogs as Kinase Inhibitors

Abstract

Pyridinyl butanoic acid derivatives and structurally related compounds featuring a pyridinyl moiety represent a significant class of small molecule inhibitors targeting key protein kinases. This guide provides a detailed examination of their primary mechanism of action, focusing on the inhibition of p38 mitogen-activated protein kinase (MAPK) and Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5). We will explore the molecular interactions governing target engagement, the downstream cellular consequences of kinase inhibition, and the validated experimental protocols essential for characterizing these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of therapeutic agents.

Introduction: The Therapeutic Promise of Pyridinyl-Based Kinase Inhibitors

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates. Its ability to form hydrogen bonds and engage in various molecular interactions makes it a valuable component in the design of targeted therapies. When incorporated into butanoic acid or similar chemical frameworks, it gives rise to compounds with potent and often selective inhibitory activity against protein kinases, crucial regulators of cellular signaling.

Two of the most prominent kinase targets for pyridinyl-containing compounds are p38 MAPK and ALK5. The inhibition of these kinases has profound therapeutic implications:

-

p38 MAPK Inhibition: This pathway is a central mediator of the inflammatory response and cellular stress.[1] Inhibitors of p38 MAPK are actively being investigated for the treatment of inflammatory diseases such as rheumatoid arthritis.[2]

-

ALK5 Inhibition: The TGF-β/ALK5 pathway is a major driver of tissue fibrosis and plays a complex role in cancer progression.[3][4][5] ALK5 inhibitors, therefore, represent a promising therapeutic strategy for various fibrotic diseases and certain cancers.[5][6]

Core Mechanism of Action: Competitive Inhibition of the ATP-Binding Pocket

The predominant mechanism of action for this class of compounds is the competitive inhibition of the target kinase's ATP-binding site. By occupying this pocket, the inhibitors prevent the binding of the natural co-substrate ATP, thereby blocking the phosphorylation of downstream substrate proteins and interrupting the signaling cascade.

Targeting the p38 MAP Kinase Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that responds to stress stimuli and pro-inflammatory cytokines.[1]

Pyridinyl-containing inhibitors, such as the well-studied pyridinyl imidazoles, function as ATP-competitive inhibitors.[2] They bind to the ATP-binding pocket of both the active and inactive forms of p38 kinase. The core pharmacophore typically involves the pyridin-4-yl moiety, which is crucial for high-affinity binding. Docking studies have shown that the pyridinyl and an adjacent aryl group occupy the same positions as the adenine ring of ATP within the kinase's active site.[2]

Figure 1: Inhibition of the p38 MAPK signaling pathway.

By blocking p38 MAPK activity, these inhibitors prevent the phosphorylation of downstream targets like MAPK-activated protein kinase 2 (MAPKAPK2). This leads to a reduction in the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are key mediators of inflammation. The pathway is also involved in regulating cell cycle, apoptosis, and senescence.[1]

Targeting the TGF-β/ALK5 Signaling Pathway

The TGF-β signaling pathway is initiated by the binding of TGF-β1 to its type II receptor, which then recruits and phosphorylates the type I receptor, ALK5.[7] This activation is central to processes like extracellular matrix deposition.[7]

Similar to their action on p38, pyridinyl-containing compounds act as ATP-competitive inhibitors of the ALK5 kinase domain.[7][8] The 2-aminopyridine scaffold is one example found in potent ALK5 inhibitors.[9] The selectivity of these compounds for ALK5 over other related kinases can be attributed to subtle but critical differences in the amino acid residues within the ATP-binding pocket.[9]

Figure 2: Inhibition of the TGF-β/ALK5 signaling pathway.

Inhibition of ALK5 prevents the phosphorylation of its primary downstream targets, the Smad2 and Smad3 proteins.[7] This blockage inhibits the formation of the Smad2/3/4 complex and its subsequent translocation to the nucleus, thereby preventing the transcription of TGF-β target genes. The functional outcomes include a reduction in the synthesis of extracellular matrix proteins like collagen and fibronectin, which is highly beneficial in the context of fibrotic diseases.[7][10]

Validating the Mechanism of Action: Key Experimental Protocols

To rigorously validate the mechanism of action of a pyridinyl butanoic acid compound as a kinase inhibitor, a series of well-controlled experiments are necessary. The following protocols provide a framework for this validation process.

Protocol: In Vitro Kinase Inhibition Assay (ELISA-Based)

Principle & Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified kinase in a cell-free system. An ELISA-based format allows for high-throughput screening and quantitative determination of inhibitory potency (IC50). The rationale is to isolate the interaction between the compound and its direct target, free from the complexities of a cellular environment.

Figure 3: General workflow for an ELISA-based kinase assay.

Step-by-Step Methodology:

-

Plate Coating: Coat a 96-well high-binding microplate with a specific substrate for the kinase of interest (e.g., ATF-2 for p38 MAPK, or a Smad3 peptide for ALK5). Incubate overnight at 4°C. Causality: This immobilizes the substrate, allowing for easy separation of reagents in subsequent washing steps.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound substrate.

-

Kinase Reaction:

-

Prepare a reaction buffer containing a fixed concentration of purified, active kinase (e.g., recombinant human p38α or ALK5) and ATP (typically at its Km concentration).

-

Add serial dilutions of the pyridinyl butanoic acid compound (inhibitor) to the wells. Include "no inhibitor" (positive control) and "no kinase" (negative control) wells.

-

Initiate the reaction by adding the kinase/ATP mixture to all wells.

-

Incubate at 30°C for a defined period (e.g., 60 minutes). Causality: This allows the kinase to phosphorylate the substrate. The presence of an effective inhibitor will reduce the extent of this reaction.

-

-

Detection:

-

Wash the plate to stop the reaction and remove components.

-

Add a primary antibody that specifically recognizes the phosphorylated form of the substrate. Incubate for 1-2 hours at room temperature.

-

Wash the plate and add a secondary antibody conjugated to an enzyme like Horseradish Peroxidase (HRP). Incubate for 1 hour.

-

Wash the plate and add a chromogenic HRP substrate (e.g., TMB).

-

Stop the color development with a stop solution (e.g., 1M H2SO4) and read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of inhibitor required to reduce the kinase activity by 50%.

Protocol: Cellular Phospho-Protein Analysis by Western Blot

Principle & Rationale: This experiment validates that the compound inhibits the target kinase within a living cell. By treating cells with a known activator of the pathway (e.g., a cytokine for the p38 pathway, or TGF-β1 for the ALK5 pathway), we can induce phosphorylation of the kinase's downstream substrates. An effective inhibitor will prevent this increase in phosphorylation. Western blotting provides a semi-quantitative readout of the levels of specific phosphorylated proteins.

Figure 4: General workflow for Western blot analysis.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Plate cells known to have an active p38 or ALK5 pathway (e.g., A498 renal epithelial cells for ALK5, macrophages for p38) and grow to ~80% confluency.

-

Pre-treat the cells with various concentrations of the pyridinyl butanoic acid compound for 1-2 hours.

-

Stimulate the cells with an appropriate agonist (e.g., 5 ng/mL TGF-β1 for ALK5, or 100 ng/mL LPS for p38) for a short period (e.g., 15-30 minutes). Include unstimulated and vehicle-treated controls. Causality: Pre-incubation ensures the inhibitor has entered the cells and engaged its target before the pathway is activated.

-

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins of interest.

-

Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay) to ensure equal loading in the next step.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated downstream target (e.g., anti-phospho-Smad3 or anti-phospho-MAPKAPK2).

-

After washing, incubate with an HRP-conjugated secondary antibody.

-

To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein, or a housekeeping protein like GAPDH.

-

-

Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.

Data Summary and Visualization

Quantitative data from these experiments should be summarized for clear comparison and interpretation.

Table 1: Example Data Summary for a Pyridinyl Butanoic Acid Compound

| Assay Type | Target | Cell Line | IC50 / EC50 (nM) |

| In Vitro Kinase Assay | p38α MAPK | N/A | 15 |

| In Vitro Kinase Assay | ALK5 | N/A | >10,000 |

| Cellular Phospho-MAPKAPK2 Assay | p38α MAPK | THP-1 | 55 |

| Cellular Phospho-Smad3 Assay | ALK5 | A498 | >10,000 |

This table illustrates how a compound can be shown to be a potent and selective inhibitor of the p38 MAPK pathway both biochemically and in a cellular context.

Conclusion and Future Perspectives

Pyridinyl butanoic acid compounds and their analogs are a versatile class of kinase inhibitors with significant therapeutic potential. Their primary mechanism of action involves the ATP-competitive inhibition of specific kinases like p38 MAPK and ALK5, leading to the modulation of key signaling pathways in inflammation and fibrosis. The experimental protocols detailed in this guide provide a robust framework for confirming this mechanism, from direct enzyme inhibition to target engagement and downstream signaling effects in a cellular context. Future research in this area will likely focus on improving kinase selectivity to minimize off-target effects and optimizing the pharmacokinetic properties of these compounds to enhance their clinical utility.

References

-

Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases. (n.d.). BioMed Central. [Link]

-

Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel inhibitor of the TGF-beta type I receptor kinase activity: SB-431542. (2004). Molecular Pharmacology. [Link]

-

Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (2018). Journal of Medicinal Chemistry. [Link]

-

Rapid generation of a high quality lead for transforming growth factor-beta (TGF-beta) type I receptor (ALK5). (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

-

The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Discovery of New Inhibitors of Transforming Growth Factor-Beta Type 1 Receptor by Utilizing Docking and Structure-Activity Relationship Analysis. (2019). ResearchGate. [Link]

-

Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2021). ACS Medicinal Chemistry Letters. [Link]

-

ALK5 Kinase Inhibitors in Drug Discovery: Structural Insights and Therapeutic Applications. (2023). Journal of Medicinal Chemistry. [Link]

-

Topical Application of ALK5 Inhibitor A-83-01 Reduces Burn Wound Contraction in Rats by Suppressing Myofibroblast Population. (2014). Journal of Investigative Dermatology. [Link]

Sources

- 1. The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel inhibitor of the TGF-beta type I receptor kinase activity: SB-431542 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid generation of a high quality lead for transforming growth factor-beta (TGF-beta) type I receptor (ALK5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Topical application of ALK5 inhibitor A-83-01 reduces burn wound contraction in rats by suppressing myofibroblast population - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification of Potential Biological Targets for 4-Methoxy-2-(pyridin-3-yl)butanoic acid

Abstract: The identification of biological targets for novel small molecules is a critical and often challenging phase in drug discovery and chemical biology. This guide presents a comprehensive, multi-faceted strategy for elucidating the potential protein targets of 4-Methoxy-2-(pyridin-3-yl)butanoic acid, a compound for which specific biological interactions are not yet widely documented. We will navigate from initial hypothesis generation using robust in silico methods to rigorous experimental validation and functional characterization. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the underlying scientific rationale to empower informed experimental design and execution. Our approach is grounded in a systematic workflow, beginning with computational predictions and culminating in biophysical and cell-based functional assays, with a specific focus on plausible target classes such as G-protein coupled receptors and metabolic enzymes, suggested by the compound's structural motifs.

Introduction: The Challenge of an Orphan Ligand

This compound is a small molecule featuring a pyridine ring, a chiral center, and a carboxylic acid moiety. While its synthesis is documented, its biological mechanism of action remains largely uncharacterized. The process of identifying the specific protein(s) a small molecule interacts with to elicit a biological response is known as target identification. For a novel compound like this, a structured and logical approach is paramount to efficiently navigate the vast proteomic landscape.

This guide eschews a one-size-fits-all template, instead adopting a dynamic strategy that begins with broad, computational-based exploration and progressively narrows the focus through empirical testing. The structural features of our compound—specifically the pyridine-carboxylic acid scaffold—provide initial clues. This motif is reminiscent of nicotinic acid (Niacin), a known agonist for the G protein-coupled receptor 109A (GPR109A), which plays a role in lipid metabolism.[1][2] Additionally, the butanoic acid backbone is a feature found in molecules that interact with metabolic enzymes, including Fatty Acid Synthase (FAS), a key player in lipogenesis and a target in oncology.[3]

Therefore, our investigation will be twofold: a broad, unbiased search for novel targets, and a focused, hypothesis-driven validation of GPR109A and FAS as potential candidates.

Part 1: In Silico Target Prediction — Generating Hypotheses from Structure

Before embarking on resource-intensive wet-lab experiments, computational methods can provide a powerful and cost-effective means of generating a ranked list of potential targets.[4][5] These in silico approaches leverage vast databases of known drug-target interactions and protein structures to predict binding partners for our query molecule.[5][6]

Rationale for a Computational-First Approach

A computational-first strategy allows us to prioritize experimental efforts by identifying the most probable targets from thousands of possibilities. This is achieved through several complementary methods that analyze the query molecule from different perspectives: its overall similarity to known ligands, its 3D shape and chemical features, and its potential to dock into known protein binding sites.[7][8]

Core Computational Methodologies

We will employ a tripartite in silico strategy to generate a robust set of initial hypotheses.

This method is based on the principle that structurally similar molecules often have similar biological activities.[9][10] We will compare the 2D fingerprint of this compound against large databases of annotated compounds (e.g., ChEMBL, PubChem).

-

Workflow:

-

Generate a 2D fingerprint (e.g., Morgan fingerprint) for the query molecule.

-

Screen against the ChEMBL database using a similarity metric like the Tanimoto coefficient.[11]

-

Analyze the targets of the top-scoring hits (Tanimoto coefficient > 0.85) to identify recurring protein families or specific targets.

-

Unlike traditional docking where multiple ligands are screened against a single target, reverse docking screens a single ligand against a large library of 3D protein structures.[3][12][13][14] This method can identify potential binding partners by predicting the binding affinity based on scoring functions that evaluate electrostatic and van der Waals interactions.[12][15]

-

Workflow:

-

Prepare a high-quality 3D conformer of this compound.

-

Utilize a reverse docking server or software (e.g., PharmMapper, idTarget) with a comprehensive protein structure database (e.g., PDB).

-

Dock the ligand into the binding sites of each protein in the database.

-

Rank the potential targets based on the docking scores and binding energy calculations.

-

This approach identifies the 3D arrangement of essential chemical features (pharmacophore) that a molecule must possess to interact with a specific target. By building a pharmacophore model from our query molecule, we can screen for proteins that have binding sites complementary to this model.

-

Workflow:

-

Generate a pharmacophore model from the 3D structure of this compound, identifying key features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

-

Screen this pharmacophore against a database of protein structures (e.g., ZINCPharmer).

-

Rank targets based on how well their binding sites match the pharmacophore model.

-

Data Synthesis and Target Prioritization

The output from these three methods will be a list of potential protein targets.

| Computational Method | Principle | Primary Output | Example Database/Tool |

| Chemical Similarity | Similar structures have similar targets.[16] | List of similar molecules and their known targets. | ChEMBL, PubChem |

| Reverse Docking | Predicts binding of a ligand to many protein structures.[13] | Ranked list of proteins based on binding energy. | PharmMapper, idTarget |

| Pharmacophore Modeling | Matches ligand's chemical features to protein binding sites. | Ranked list of proteins with complementary pharmacophores. | ZINCPharmer, PharmaGist |

The most promising candidates will be those identified by more than one method. These prioritized targets will then be carried forward for experimental validation. Based on the compound's structure, we hypothesize that GPR109A and Fatty Acid Synthase (FAS) will emerge as high-ranking candidates.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Application of mass spectrometry for target identification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds [frontiersin.org]

- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. mdpi.com [mdpi.com]

- 10. Molecular Similarity for Drug Discovery, Target Prediction and Chemical Space Visualization | CHIMIA [chimia.ch]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reverse Docking Service - CD ComputaBio [computabio.com]

- 15. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic characterization (NMR, IR, MS) of 4-Methoxy-2-(pyridin-3-yl)butanoic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methoxy-2-(pyridin-3-yl)butanoic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the essential spectroscopic techniques used to characterize the novel compound this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Our focus is on the causality behind experimental choices and the establishment of self-validating analytical systems to ensure data integrity and trustworthiness.

The structural elucidation of new chemical entities is a cornerstone of modern chemistry and drug discovery. A meticulous and multi-faceted analytical approach is paramount to confirm the identity, purity, and structure of a target molecule. This guide will use this compound as a case study to demonstrate the synergistic power of NMR, IR, and MS in providing an unambiguous structural assignment.

Molecular Structure and Expected Spectroscopic Features

Before delving into the experimental protocols, a preliminary analysis of the target structure is crucial for predicting the expected spectroscopic signatures.

Structure:

Exploratory Studies on the Therapeutic Potential of 4-Methoxy-2-(pyridin-3-yl)butanoic Acid: A Technical Guide

Abstract

This technical guide outlines a comprehensive research framework for the exploratory investigation of 4-Methoxy-2-(pyridin-3-yl)butanoic acid, a novel small molecule with potential therapeutic applications. The structural resemblance of this compound to γ-aminobutyric acid (GABA) suggests a possible interaction with GABA receptors, which are critical targets in the central nervous system for a variety of disorders. This document provides a structured approach, from chemical synthesis and characterization to in-vitro and in-vivo pharmacological profiling, to elucidate the therapeutic potential of this compound. The methodologies described herein are designed to be self-validating and are grounded in established principles of drug discovery and development.

Introduction and Rationale

The central nervous system (CNS) is governed by a delicate balance of excitatory and inhibitory neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS, and its receptors are well-established therapeutic targets for conditions such as anxiety, epilepsy, spasticity, and pain.[1] There are two main classes of GABA receptors: GABA-A, which are ionotropic receptors, and GABA-B, which are metabotropic G-protein coupled receptors.[1][2] Agonists of the GABA-B receptor, such as baclofen, are used clinically as muscle relaxants.[1]

The molecule this compound presents a compelling scaffold for investigation. Its butanoic acid backbone is a common feature in GABA analogues, and the presence of a pyridine ring can significantly influence its pharmacological properties.[3] The methoxy group may also play a role in modulating the compound's binding affinity and pharmacokinetic profile. This guide proposes a systematic exploration of this molecule to determine its potential as a novel therapeutic agent, likely acting on the GABAergic system.

Synthesis and Characterization of this compound

A reliable synthetic route is the first critical step in the investigation of any new chemical entity. The following proposed synthesis is based on established methods for the preparation of 2-substituted butanoic acid derivatives.[4][5][6]

Proposed Synthetic Pathway

A plausible synthetic route could involve the alkylation of a pyridin-3-yl acetic acid ester derivative with a suitable methoxyethyl halide, followed by hydrolysis of the ester to yield the desired carboxylic acid.

DOT Diagram of Proposed Synthesis:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

-

Enolate Formation: To a solution of pyridin-3-yl-acetic acid ethyl ester in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) dropwise. Stir the reaction mixture for 1 hour at -78 °C.

-

Alkylation: Add 1-bromo-2-methoxyethane to the reaction mixture and allow it to warm to room temperature overnight.

-

Work-up and Purification of Intermediate: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude intermediate ester is purified by column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified intermediate ester in a mixture of THF and water. Add lithium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Final Product Isolation: Acidify the reaction mixture with 1M HCl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.

Characterization

The final product should be thoroughly characterized to confirm its identity and purity.

| Analytical Method | Purpose |

| ¹H and ¹³C NMR | Structural elucidation |

| Mass Spectrometry | Confirmation of molecular weight |

| HPLC | Determination of purity |

| Elemental Analysis | Confirmation of elemental composition |

In-Vitro Pharmacological Profiling

The initial pharmacological assessment will focus on the predicted interaction with GABA receptors.

Radioligand Binding Assays

These assays will determine the affinity of the compound for GABA-A and GABA-B receptors.

Experimental Protocol: GABA-B Receptor Binding Assay

-

Membrane Preparation: Prepare crude synaptic membranes from rat whole brain.

-

Assay Buffer: Tris-HCl buffer containing MgCl₂ and CaCl₂.

-

Radioligand: [³H]-GABA or a specific GABA-B receptor antagonist radioligand.

-

Incubation: Incubate the membranes with the radioligand and varying concentrations of this compound.

-

Separation and Counting: Separate bound and free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value and calculate the Ki (inhibition constant).

A similar protocol will be used for GABA-A receptor binding, using a GABA-A specific radioligand.

Functional Assays

Functional assays will determine whether the compound acts as an agonist, antagonist, or allosteric modulator.[7]

Experimental Protocol: [³⁵S]GTPγS Binding Assay (for GABA-B receptor)

-

Principle: This assay measures the activation of G-proteins, a downstream event of GABA-B receptor activation.[8]

-

Procedure: Incubate rat brain membranes with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

-

Detection: Measure the incorporation of [³⁵S]GTPγS into the membranes.

-

Analysis: An increase in [³⁵S]GTPγS binding indicates agonistic activity.

DOT Diagram of GABA-B Receptor Signaling:

Caption: Simplified GABA-B receptor signaling pathway.

In-Vivo Exploratory Studies

Based on the in-vitro profile, in-vivo studies in rodent models will be conducted to assess the compound's therapeutic potential.

Pharmacokinetic Profiling

A preliminary pharmacokinetic study will determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

| Parameter | Description |

| Bioavailability | The fraction of an administered dose that reaches systemic circulation. |

| Half-life (t₁/₂) | The time required for the concentration of the drug to be reduced by half. |

| Cmax | The maximum serum concentration that a drug achieves. |

| Tmax | The time at which Cmax is observed. |

In-Vivo Efficacy Models

The choice of in-vivo models will depend on the in-vitro results. If the compound is a GABA-B agonist, the following models are relevant:

-

Rotarod Test (for Muscle Relaxation): To assess motor coordination and muscle relaxant effects.

-

Hot Plate Test (for Analgesia): To evaluate potential analgesic properties.[9]

-

Elevated Plus Maze (for Anxiolytic Effects): To assess potential anxiolytic activity.

Experimental Protocol: Rotarod Test

-

Apparatus: A rotating rod apparatus.

-

Acclimation: Train the animals on the rotarod for a set period before the experiment.

-

Administration: Administer the test compound or vehicle to the animals.

-

Testing: Place the animals on the rotating rod at a fixed speed and record the latency to fall.

-

Analysis: Compare the fall latency of the treated group to the control group.

Data Interpretation and Future Directions

The data generated from these exploratory studies will provide a comprehensive initial assessment of the therapeutic potential of this compound.

-

Favorable Outcome: If the compound demonstrates potent and selective GABA-B agonism with a good in-vivo efficacy and safety profile, further lead optimization studies would be warranted.

-

Unfavorable Outcome: If the compound shows poor activity, selectivity, or pharmacokinetic properties, the data will still be valuable for understanding the structure-activity relationship (SAR) of this chemical class.

Future work could involve the synthesis of analogues to improve potency, selectivity, and ADME properties.

Conclusion

This technical guide provides a roadmap for the systematic evaluation of this compound. By following the proposed synthetic, in-vitro, and in-vivo testing cascade, a clear understanding of its therapeutic potential can be achieved. The structured and scientifically rigorous approach outlined here will enable a data-driven decision on the future development of this promising compound.

References

- Bowery, N. G., Bettler, B., Froestl, W., Gallagher, J. P., Marshall, F., Raiteri, M., ... & Enna, S. J. (2002). International Union of Pharmacology. XXXIII. Mammalian gamma-aminobutyric acid(B) receptors: structure and function. Pharmacological reviews, 54(2), 247-264.

- Patsnap Synapse. (2024, June 21). What are GABA receptor agonists and how do they work?

- Siegel, G. J., Agranoff, B. W., Albers, R. W., & Molinoff, P. B. (Eds.). (1994). Basic neurochemistry: molecular, cellular and medical aspects. Raven press.

- Wikipedia. (2024). GABA receptor agonist.

- ResearchGate. (n.d.). Preparation of butanoic acid derivatives when starting from the phosphates 1 a, 2 b, and 2 f.

- Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities.

- The Chemical Properties and Synthesis of 2-Butynoic Acid. (n.d.).

- PubChem. (n.d.). 3-Pyridinebutanoic acid.

- PrepChem.com. (n.d.). Synthesis of 2-benzyl butanoic acid.

- Chem-Impex. (n.d.). Acide 4-méthoxy-2-(pyridin-3-yl)butanoïque.

- Google Patents. (n.d.). EP0961769B1 - Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition.

- PubChem. (n.d.). 4-Oxo-4-(3-pyridyl)butyric acid.

- Smolecule. (n.d.). (3R)-3-Amino-4-(pyridin-3-YL)butanoic acid dihydrochloride.

- askIITians. (2025, March 4). How butanoic acid is prepared from the following starting chemicals.

- MDPI. (n.d.). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity.

- USA Chemical Suppliers. (n.d.). This compound suppliers USA.

- PubMed Central. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

Sources

- 1. What are GABA receptor agonists and how do they work? [synapse.patsnap.com]

- 2. GABA receptor agonist - Wikipedia [en.wikipedia.org]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. prepchem.com [prepchem.com]

- 7. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the In Vitro Biological Activity of 4-Methoxy-2-(pyridin-3-yl)butanoic Acid

Authored by: [Your Name/Gemini], Senior Application Scientist

Disclaimer: This document synthesizes established methodologies and data from structurally related compounds to propose a comprehensive framework for investigating the in vitro biological activity of 4-Methoxy-2-(pyridin-3-yl)butanoic acid. Direct experimental data for this specific molecule is not widely available in the public domain; therefore, this guide serves as a strategic blueprint for its scientific evaluation.

Introduction

This compound is a small molecule featuring a pyridyl ring attached to a methoxy-substituted butanoic acid backbone. While this specific compound is noted as a valuable candidate for drug discovery due to its potential to interact with biological targets, a detailed public record of its biological activity is sparse[1]. The structural motifs present in this molecule, however, are found in numerous compounds with well-documented pharmacological activities. The pyridine ring is a common feature in many pharmaceuticals, and butanoic acid derivatives have been shown to exhibit a range of biological effects. This guide outlines a proposed in vitro workflow to systematically characterize the biological profile of this compound, drawing parallels from related chemical structures.

Rationale for Investigation: Learning from Structurally Related Compounds

The scientific rationale for investigating this compound is built upon the known activities of similar chemical scaffolds. For instance, derivatives of 4-oxo-4-(pyridin-2-ylamino)butanoic acid have demonstrated a wide array of biological effects, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties[2]. Some of these compounds have been shown to induce apoptosis in cancer cell lines, potentially through the modulation of key regulatory proteins like p53[2].

Furthermore, other butanoic acid derivatives have been investigated for their effects on the central nervous system. For example, 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid has been studied as a potential GABAB receptor antagonist[3]. This suggests that the butanoic acid core can be a scaffold for neurologically active agents.

Given these precedents, a thorough in vitro evaluation of this compound is warranted to explore its potential therapeutic applications.

Proposed In Vitro Evaluation Workflow

The following sections detail a series of proposed in vitro assays to elucidate the biological activity of this compound.

Anticancer Activity Evaluation

A primary area of investigation for novel pyridine and butanoic acid derivatives is oncology[2]. A tiered approach is recommended, starting with broad cytotoxicity screening followed by more specific mechanistic assays.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation[2][4].

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells[2].

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cell lines (e.g., A549 lung adenocarcinoma, HCT116 colon cancer, MCF-7 breast cancer) in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment[2].

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours[2]. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: Following the incubation period, replace the medium with fresh medium containing MTT solution (0.5 mg/mL) and incubate for 4 hours at 37°C[2].

-

Formazan Solubilization: Remove the medium and dissolve the formazan crystals in a solubilization solution, such as dimethyl sulfoxide (DMSO)[2].

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader[2].

-

IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve[2].

Data Presentation: Hypothetical IC50 Values

| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |

| A549 (Lung) | This compound | 48 | To be determined |

| HCT116 (Colon) | This compound | 48 | To be determined |

| MCF-7 (Breast) | This compound | 48 | To be determined |

Should cytotoxic activity be observed, further investigation into the mechanism of cell death is warranted. Some succinamic acid derivatives have been shown to induce apoptosis through the upregulation of the p53 tumor suppressor protein[2].

Proposed Follow-up Experiments:

-

Western Blot Analysis: To probe for the expression levels of p53 and downstream apoptotic markers such as Bax, Bcl-2, and cleaved caspase-3.

-

Flow Cytometry: Using Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cell populations.

Signaling Pathway Diagram: p53-Mediated Apoptosis

Caption: Proposed p53-mediated apoptotic signaling pathway.

Antimicrobial Activity Screening

The structural features of the topic compound suggest potential antimicrobial activity. A standard method for determining this is the broth microdilution assay to find the Minimum Inhibitory Concentration (MIC).

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[4].

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a 0.5 McFarland standard and then dilute to the final inoculum concentration[4].

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing an appropriate growth medium.

-

Inoculation: Inoculate each well with the prepared microbial suspension[4]. Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi)[2].

-

MIC Determination: Determine the MIC as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism[2][4].

Data Presentation: Hypothetical MIC Values

| Microorganism | Compound | MIC (µg/mL) |

| Staphylococcus aureus (Gram-positive) | This compound | To be determined |

| Escherichia coli (Gram-negative) | This compound | To be determined |

| Candida albicans (Fungus) | This compound | To be determined |

Experimental Workflow Diagram: MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

This technical guide provides a strategic framework for the initial in vitro biological characterization of this compound. The proposed assays for anticancer and antimicrobial activities are based on established protocols and the known biological profiles of structurally related compounds. Positive results in these initial screens would justify further, more in-depth mechanistic studies, including target identification and validation. The exploration of its potential neurological activity, given the precedent of other butanoic acid derivatives, also represents a promising avenue for future research. The systematic application of this proposed workflow will be instrumental in uncovering the therapeutic potential of this novel chemical entity.

References

-

Acide 4-méthoxy-2-(pyridin-3-yl)butanoïque. Chem-Impex. [Link]

-

Actions of 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid and 4-amino-3-benzo(b)furan-2-yl butanoic acid in the rat spinal cord. PubMed. [Link]

Sources

The Strategic Role of 4-Methoxy-2-(pyridin-3-yl)butanoic Acid in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Emergence of Pyridyl-Alkynoic Acids as Privileged Scaffolds

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. Among the myriad of molecular scaffolds, pyridyl-alkanoic acids have garnered significant attention due to their versatile chemical handles and their ability to interact with a diverse range of biological targets. This guide focuses on a particularly promising, yet underexplored precursor: 4-Methoxy-2-(pyridin-3-yl)butanoic acid . Its unique structural amalgamation of a pyridine ring, a chiral center at the α-position, and a methoxy-terminated aliphatic chain presents a compelling starting point for the synthesis of complex molecules with potential applications in metabolic diseases, oncology, and beyond. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the synthesis, characterization, and strategic application of this precursor in medicinal chemistry.

Physicochemical Properties and Structural Rationale

The inherent characteristics of this compound make it an attractive building block in drug design. The pyridine moiety, a bioisostere of a phenyl ring, offers a key advantage in its ability to act as a hydrogen bond acceptor and to engage in π-stacking interactions, while also improving aqueous solubility and metabolic stability of the final compound. The carboxylic acid function provides a reactive handle for amide bond formation, esterification, or reduction, allowing for diverse derivatization strategies. Furthermore, the methoxy group can influence the lipophilicity and metabolic fate of the molecule, potentially leading to improved pharmacokinetic profiles.[1] The chiral center at the α-carbon introduces the possibility of stereospecific interactions with biological targets, a critical consideration in modern drug design.

Proposed Synthesis of this compound: A Mechanistic Approach

While a direct, step-by-step protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established chemical transformations. The proposed pathway hinges on a key Michael addition reaction, a robust method for carbon-carbon bond formation.[2][3][4][5][6]

Synthetic Scheme

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol

Step 1: Michael Addition

-

To a solution of sodium methoxide in methanol, add dimethyl malonate dropwise at 0 °C under an inert atmosphere.

-

After stirring for 30 minutes, add 3-vinylpyridine dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Michael adduct, dimethyl 2-(pyridin-3-yl)propane-1,3-dicarboxylate.

Causality behind Experimental Choices: The use of a strong base like sodium methoxide is crucial to deprotonate dimethyl malonate, forming the nucleophilic enolate. The reaction is performed at a low temperature initially to control the exothermicity of the addition. An inert atmosphere prevents side reactions with atmospheric components.

Step 2: Hydrolysis and Decarboxylation

-

Dissolve the crude adduct from Step 1 in a mixture of aqueous sodium hydroxide and methanol.

-

Heat the mixture to reflux for 4-6 hours to effect hydrolysis of the esters.

-

Cool the reaction to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.

-

Heat the acidic solution to reflux for 2-3 hours to facilitate decarboxylation.

-

Cool the solution and extract the product with a suitable organic solvent.

-

Dry the organic phase and concentrate to yield 3-(pyridin-3-yl)butanoic acid.

Causality behind Experimental Choices: Saponification with a strong base is a standard method for ester hydrolysis. Subsequent acidification and heating are necessary to protonate the carboxylate and drive the decarboxylation of the malonic acid derivative.

Step 3: Reduction and Esterification

-

Dissolve the carboxylic acid from Step 2 in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Add borane-THF complex dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 8-12 hours to reduce one of the carboxylic acid groups to a primary alcohol.

-

Quench the reaction carefully with methanol at 0 °C.

-

Remove the solvent under reduced pressure.

-

To the resulting alcohol, add thionyl chloride in methanol at 0 °C to perform esterification of the remaining carboxylic acid and conversion of the hydroxyl to a methoxy group via an intermediate chloride.

-

Stir at room temperature for 4-6 hours.

-

Neutralize the reaction and extract the ester product.

Causality behind Experimental Choices: Borane is a selective reducing agent for carboxylic acids. The subsequent reaction with thionyl chloride in methanol facilitates both esterification and ether formation.

Step 4: Final Hydrolysis

-

Dissolve the ester from Step 3 in a mixture of THF and water.

-

Add lithium hydroxide and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with dilute HCl to pH 4-5.

-

Extract the final product, this compound, with an organic solvent.

-

Dry the organic layer and concentrate to obtain the purified product.

Causality behind Experimental Choices: Lithium hydroxide is a mild and effective reagent for the hydrolysis of esters, minimizing the risk of side reactions.

Application as a Precursor in Medicinal Chemistry: A Case Study on PPAR Agonists